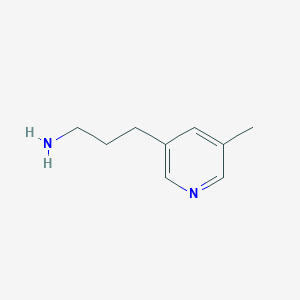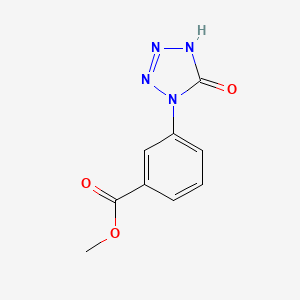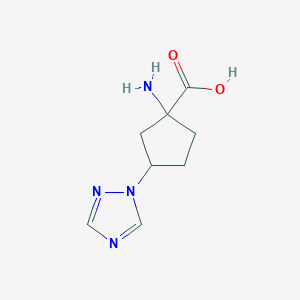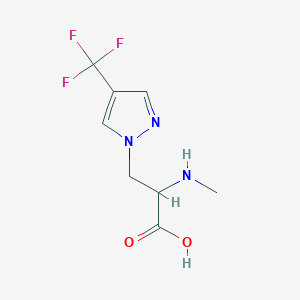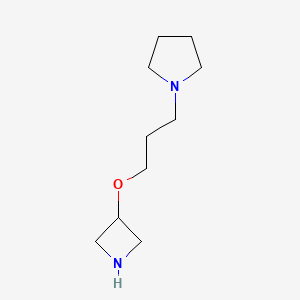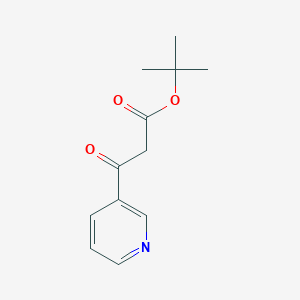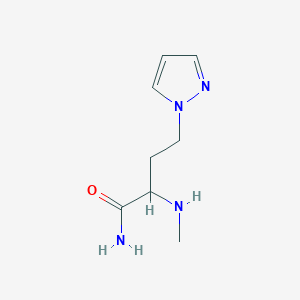
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide is a chemical compound that features a pyrazole ring and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of a pyrazole derivative with a butanamide precursor. One common method involves the use of a Rh(III)-catalyzed C-H functionalization reaction . This reaction is solvent-controlled and can yield either C-H alkenylation products or indazole products depending on the conditions used .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. For instance, similar compounds have been shown to inhibit ALK5 (TGFβ receptor I kinase), which plays a role in the regulation of fibrotic gene expression . This inhibition can lead to a reduction in fibrotic gene expression, making the compound useful in the prevention of dermal scarring.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: This compound also features a pyrazole ring and is used in similar applications, such as ALK5 inhibition.
2-amino-3-(1H-pyrazol-1-yl)propanoic acid: Another pyrazole derivative used in biochemical research.
Uniqueness
2-(Methylamino)-4-(1h-pyrazol-1-yl)butanamide is unique due to its specific structure, which allows for diverse chemical reactions and interactions with biological targets. Its combination of a methylamino group and a pyrazole ring provides distinct properties that can be leveraged in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-(methylamino)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C8H14N4O/c1-10-7(8(9)13)3-6-12-5-2-4-11-12/h2,4-5,7,10H,3,6H2,1H3,(H2,9,13) |
Clave InChI |
QZDWEJYNFFNBQI-UHFFFAOYSA-N |
SMILES canónico |
CNC(CCN1C=CC=N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



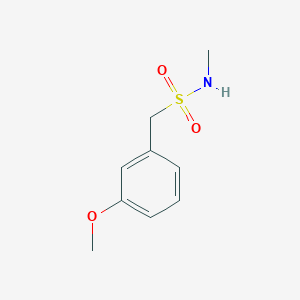
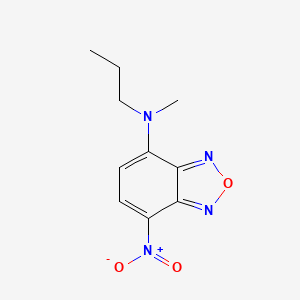

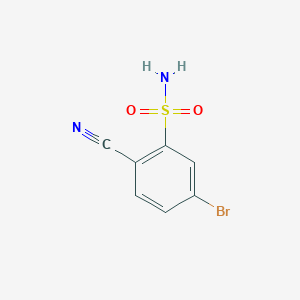

![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)
